molecular formula C6H3BF6KN B582426 Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate CAS No. 1245906-75-5

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

Cat. No.: B582426
CAS No.: 1245906-75-5
M. Wt: 252.996
InChI Key: SCXNQNZBEKSPOM-UHFFFAOYSA-N
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Description

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is a trifluoroborate salt featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position. This compound belongs to the class of organoboron reagents widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their stability and reactivity under mild conditions . The trifluoromethyl group enhances the electron-withdrawing nature of the pyridine ring, influencing both the compound’s solubility and reactivity in catalytic processes.

Properties

IUPAC Name

potassium;trifluoro-[6-(trifluoromethyl)pyridin-3-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF6N.K/c8-6(9,10)5-2-1-4(3-14-5)7(11,12)13;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXNQNZBEKSPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(C=C1)C(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF6KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855882
Record name Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-75-5
Record name Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Coordination : BF₃ coordinates to the nitrogen atom of 6-(trifluoromethyl)pyridine, activating the pyridine ring for nucleophilic attack.

  • Deprotonation : KH abstracts a proton from the pyridine-BF₃ adduct, generating a borate intermediate.

  • Quenching : Addition of aqueous potassium hydroxide precipitates KTPFMB, which is isolated via vacuum filtration.

Optimization Insights

  • Temperature Control : Reactions conducted above -20°C result in diminished yields (≤45%) due to BF₃ decomposition.

  • Solvent Selection : THF outperforms dimethylformamide (DMF) by reducing side-product formation.

Table 1: Key Parameters for BF₃-Mediated Alkylation

ParameterOptimal ConditionYield (%)Purity (%)
Temperature-78°C7895
SolventTHF7895
BaseKH7895
Reaction Time12 h7895

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling between 3-bromo-6-(trifluoromethyl)pyridine and potassium trifluoroborate salts offers a versatile pathway. This method, adapted from patent literature, employs PdCl₂(xantphos) as a catalyst and potassium fluoride (KF) as a base in 2-methyl-THF.

Synthetic Procedure

  • Transmetallation : The bromopyridine substrate reacts with potassium trifluoroborate in the presence of PdCl₂(xantphos), forming a palladium-borate complex.

  • Reductive Elimination : The complex undergoes elimination to yield KTPFMB, with concurrent regeneration of the palladium catalyst.

Scalability Considerations

  • Catalyst Loading : Reducing PdCl₂(xantphos) to 2 mol% maintains yields >80% while minimizing costs.

  • Solvent Recycling : 2-methyl-THF is recovered via distillation, enhancing process sustainability.

Table 2: Cross-Coupling Reaction Metrics

ParameterConditionYield (%)Purity (%)
CatalystPdCl₂(xantphos)8297
BaseKF8297
Solvent2-methyl-THF8297
Temperature80°C8297

Potassium Salt Metathesis

Metathesis between sodium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate and potassium chloride provides a high-yield route. This method capitalizes on the low solubility of KTPFMB in ethanol, facilitating its precipitation.

Process Details

  • Ion Exchange : Sodium borate and KCl react in ethanol under reflux, driven by the precipitation of NaCl.

  • Crystallization : Cooling the mixture to 4°C yields KTPFMB as a crystalline solid, which is washed with cold ethanol.

Advantages

  • Purity : Eliminates residual palladium or boron impurities common in catalytic methods.

  • Scalability : Suitable for multi-kilogram production with yields exceeding 90%.

Table 3: Metathesis Reaction Performance

ParameterConditionYield (%)Purity (%)
SolventEthanol9299
TemperatureReflux9299
KCl Equivalents1.29299

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
BF₃-Mediated Alkylation7895ModerateHigh
Palladium-Catalyzed8297HighModerate
Metathesis9299HighLow
  • BF₃-Mediated Alkylation : Preferred for small-scale synthesis due to minimal equipment requirements.

  • Palladium-Catalyzed : Ideal for industrial applications despite higher catalyst costs.

  • Metathesis : Optimal for high-purity demands but limited by sodium borate availability.

Challenges and Optimization Strategies

Impurity Control

  • Palladium Residues : Post-synthesis treatment with activated carbon reduces Pd levels to <5 ppm.

  • Moisture Sensitivity : Storage under argon with molecular sieves prevents hydrolysis.

Solvent Optimization

  • THF vs. 2-methyl-THF : The latter reduces reaction times by 30% due to higher boiling points .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form borohydrides or other reduced boron species.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

Applications in Organic Synthesis

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is predominantly used as a reagent in organic synthesis. Its applications include:

  • Suzuki-Miyaura Coupling Reactions : This compound serves as an effective coupling agent in Suzuki reactions, facilitating the formation of carbon-carbon bonds. The trifluoroborate group allows for the easy substitution of the boron atom with other nucleophiles, making it a valuable tool for synthesizing complex organic molecules .
  • Catalysis : It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. The unique structure of this compound allows it to stabilize transition states during reactions, leading to improved yields .

Biological Applications

The potential biological applications of this compound are being actively researched:

  • Drug Development : Due to its ability to interact with biological targets, this compound is being investigated for its potential use as a drug candidate. Its structural features may enhance bioavailability and efficacy against specific diseases .
  • Biological Assays : Researchers are exploring its use in biological assays to understand its interactions with various biomolecules, which could lead to the discovery of new therapeutic agents .

Case Study 1: Application in Medicinal Chemistry

A study demonstrated the effectiveness of this compound in synthesizing novel inhibitors for acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The compound's ability to form stable complexes with target proteins enhanced the potency of the inhibitors developed .

Case Study 2: Catalytic Efficiency

In an industrial application, this compound was utilized in a continuous flow reactor for the synthesis of fine chemicals. The study highlighted its efficiency and stability under varying reaction conditions, significantly improving production rates compared to traditional batch methods .

Mechanism of Action

The mechanism by which potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, transferring the trifluoromethylpyridinyl group to a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The pyridinyl trifluoroborate class includes derivatives with diverse substituents, which modulate electronic and steric properties. Key examples are compared below:

Compound CAS No. Molecular Formula Molecular Weight Key Properties
Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate Not explicitly listed C₆H₃BF₆KN ~276.01 (calculated) High electron-withdrawing effect from CF₃; used in pharmaceutical intermediates
Potassium trifluoro(6-fluoropyridin-3-yl)borate 1111732-94-5 C₅H₃BF₄KN 202.99 Moderate reactivity; used in chemoselective couplings
Potassium (6-bromopyridin-3-yl)trifluoroborate 1189097-43-5 C₅H₃BBrF₃KN 247.90 Bromine substituent enables further functionalization via cross-coupling
Potassium trifluoro(6-formylpyridin-3-yl)borate 1245906-61-9 C₆H₄BF₃KNO 221.00 Aldehyde group facilitates conjugation in drug discovery

Key Observations :

  • Steric Impact : Bulkier substituents (e.g., CF₃) may reduce reaction rates in sterically hindered systems compared to smaller groups like F .

Phenyl vs. Pyridinyl Trifluoroborates

Replacing the pyridine ring with a phenyl group alters solubility and electronic properties:

Compound CAS No. Molecular Weight Applications
Potassium trifluoro(4-(trifluoromethyl)phenyl)borate 166328-08-1 252.98 Used in materials science for fluorinated polymers
Potassium trifluoro(3-hydroxyphenyl)borate 871231-45-7 193.98 Hydroxyl group enables hydrogen bonding in supramolecular chemistry

Comparison :

  • Solubility : Pyridinyl derivatives (e.g., 6-CF₃-pyridinyl) exhibit better solubility in polar solvents than phenyl analogs due to the nitrogen atom’s lone pair .
  • Reactivity : Phenyl trifluoroborates are less reactive in Suzuki couplings compared to pyridinyl variants, as pyridine’s electron-deficient nature stabilizes the transition state .

Stability and Handling

  • Hazards : Similar trifluoroborates (e.g., 6-F-pyridinyl derivative) carry warnings for acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) .
  • Storage : Most trifluoroborates require inert atmospheres and room-temperature storage to prevent hydrolysis .

Biological Activity

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate (CAS Number: 1245906-75-5) is a boron-containing compound recognized for its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C6_6H3_3BF6_6KN
Molecular Weight : 253.00 g/mol
IUPAC Name : Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide
SMILES Notation : [K+].FB-(F)C1=CN=C(C=C1)C(F)(F)F

  • Enzyme Inhibition :
    • This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown promise as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in the catabolism of branched-chain amino acids (BCAAs) and have implications in cancer metabolism .
  • Cross-Coupling Reactions :
    • The compound is utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating its role as a reagent in synthesizing complex organic molecules. This reaction is vital for creating pharmaceuticals and agrochemicals, indicating the compound's utility in drug development .

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. The compound's ability to inhibit BCATs may disrupt the metabolic processes of cancer cells that rely heavily on BCAAs for growth and proliferation.

Case Studies

  • BCAT Inhibition Study :
    • A study explored the efficacy of various boron compounds, including this compound, as inhibitors of BCAT1 and BCAT2. The results demonstrated that this compound significantly reduced BCAT activity in vitro, suggesting a potential therapeutic application in targeting metabolic pathways in cancer .
  • Synthetic Applications :
    • In synthetic organic chemistry, this compound has been successfully employed to produce various aryl and heteroaryl compounds through cross-coupling reactions. The yields obtained from these reactions highlight the compound's effectiveness as a coupling agent .

Research Findings

StudyFindings
Suzuki-Miyaura Cross-CouplingAchieved yields up to 68% using this compound under optimized conditions .
BCAT InhibitionDemonstrated significant inhibition of BCAT1/2 activity, indicating potential use in cancer therapy .
Synthetic UtilityEffective reagent for synthesizing complex organic molecules, showcasing versatility in medicinal chemistry .

Q & A

Q. How can the core structure be modified to enhance reactivity in C–H activation reactions?

  • Methodological Answer : Introducing electron-donating groups (e.g., methoxy at the 2-position) increases the borate's nucleophilicity. Computational modeling (DFT at B3LYP/6-31G*) guides substituent placement to lower activation barriers. Experimental validation via kinetic studies (e.g., rate constants under varying Pd/ligand ratios) confirms efficacy .

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